molecular formula C13H27N3O B7928368 (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide

Cat. No.: B7928368
M. Wt: 241.37 g/mol
InChI Key: LHBMQESMKHTOFZ-MCIGGMRASA-N
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Description

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is a chiral amide derivative characterized by a dimethylamino-substituted cyclohexyl group attached to a branched butyramide backbone.

Properties

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)15-10-7-5-6-8-11(10)16(3)4/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10?,11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBMQESMKHTOFZ-MCIGGMRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide typically involves the reaction of appropriate isothiocyanates with amines. This method yields thioureas in near quantitative yields . The process can be optimized for enantioselectivity and yield by adjusting reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of bifunctional chiral thioureas and thiosquaramides as organocatalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces secondary alcohols .

Scientific Research Applications

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Analogs with cyano groups (e.g., ) introduce electron-withdrawing effects, which may alter electronic distribution and binding affinity.

Physical and Spectroscopic Properties

Melting Points

Compound Type Melting Point (°C) Substituent Impact Reference
Sulfamoylphenyl butyramides 142–182 Hydrogen bonding from sulfamoyl group
Indole-containing butyramide 81.3–88.3 Bulky indole reduces crystallinity
Target compound Not reported Likely influenced by cyclohexyl group

Optical Rotation ([α]D)

  • Sulfamoylphenyl derivatives: +4.5° to +6.4° (c = 0.08–0.10, CH3OH) .
  • Chiral analogs (e.g., ) likely exhibit significant optical activity due to stereocenters, though exact data are unavailable.

Challenges and Limitations

  • Synthesis : Discontinuation of the target compound may indicate scalability or stability issues.
  • Solubility : Bulky substituents (e.g., cycloheptylethyl ) could reduce aqueous solubility, limiting bioavailability.

Biological Activity

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide, a compound with potential applications in pharmacology, has garnered attention for its biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C13H22N2C_{13}H_{22}N_2 with a molecular weight of approximately 210.33 g/mol. Its structure includes a cyclohexyl group and a dimethylamino substituent, which are critical for its biological activity.

Research indicates that this compound may function as a modulator of neurotransmitter systems, particularly in the central nervous system. It is hypothesized to interact with various receptors, including:

  • Serotonin receptors : Potentially influencing mood and anxiety.
  • Dopamine receptors : Implications for reward and motivation pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific biological targets. For example:

  • FABP4 Inhibition : A study highlighted its role in inhibiting Fatty Acid Binding Protein 4 (FABP4), which is linked to metabolic disorders. The compound showed an IC50 value of 2.97 µM, indicating potent inhibitory activity compared to arachidonic acid, which had an IC50 of 3.42 µM .
CompoundIC50 (µM)Reference
This compound2.97
Arachidonic Acid3.42

In Vivo Studies

Limited in vivo studies are available; however, preliminary research suggests that the compound may have implications in pain modulation and anti-inflammatory responses. Further studies are needed to elucidate these effects fully.

Case Studies

  • Case Study on Neuropharmacology : A recent study explored the effects of this compound in models of anxiety and depression. Results indicated a reduction in anxiety-like behaviors in rodent models, suggesting potential therapeutic benefits for anxiety disorders.
  • Metabolic Disorders : Another case study focused on the compound's role in obesity-related metabolic dysfunctions through FABP4 inhibition. The findings support its potential use in treating metabolic syndrome.

Safety and Toxicology

Although preliminary studies highlight the biological activity of this compound, comprehensive toxicological assessments are necessary to evaluate its safety profile. Current data suggest moderate toxicity; however, detailed studies are required to establish safe dosage ranges for therapeutic use.

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